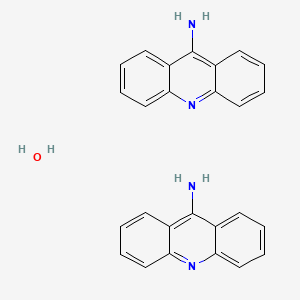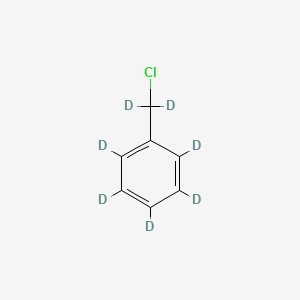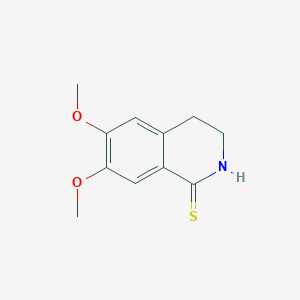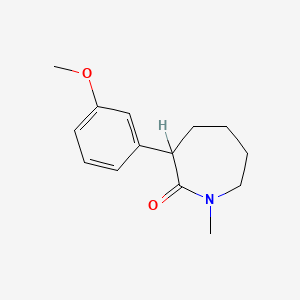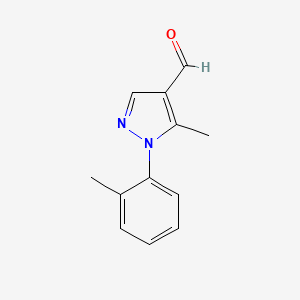
5-Methyl-1-(2-Methylphenyl)-1H-Pyrazol-4-carbaldehyd
Übersicht
Beschreibung
5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methyl group at the 5-position of the pyrazole ring and a 2-methylphenyl group at the 1-position, along with a formyl group at the 4-position.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyrazole Synthesis: This method involves the reaction of α-haloketones with hydrazine to form pyrazoles. The specific synthesis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved by reacting 2-methylphenylhydrazine with 5-methyl-4-formyl-3-pyrazolecarboxaldehyde.
Condensation Reactions: Another common method is the condensation of hydrazine with β-diketones or β-ketoesters. The reaction conditions typically involve heating the reactants in an inert atmosphere to avoid oxidation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The formyl group at the 4-position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The pyrazole ring can undergo reduction reactions, such as hydrogenation, to form pyrazoline derivatives.
Substitution Reactions: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring of the 2-methylphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Methyl-1-(2-methylphenyl)-1H-pyrazoline.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: The compound has shown potential in medicinal chemistry, with applications in the development of anti-inflammatory and anticancer agents. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Pyrazole: The parent compound without any substituents.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different position of the methyl group on the phenyl ring.
4-Methyl-1-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the formyl group at a different position on the pyrazole ring.
Uniqueness: The uniqueness of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.
This comprehensive overview provides a detailed understanding of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-10(2)11(8-15)7-13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJNNNRWOMSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381530 | |
| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-40-5 | |
| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


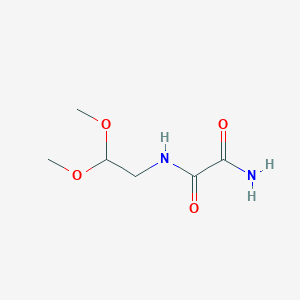
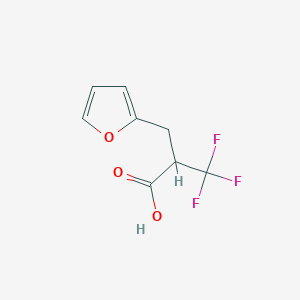
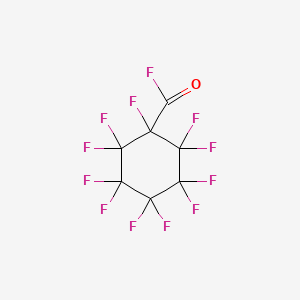
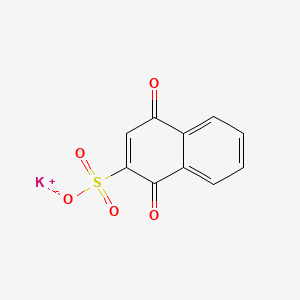

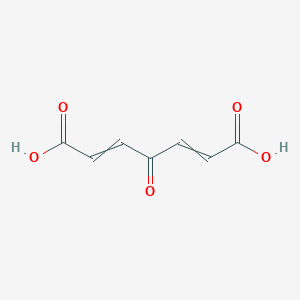
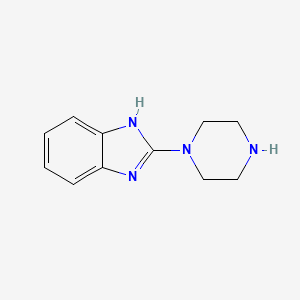
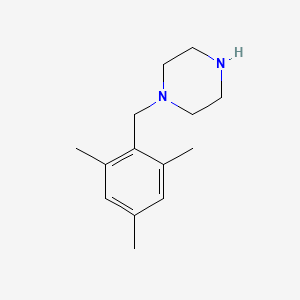
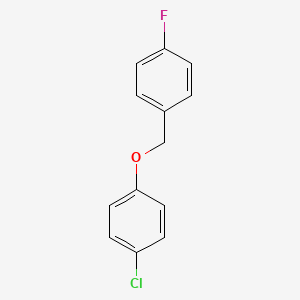
![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)
